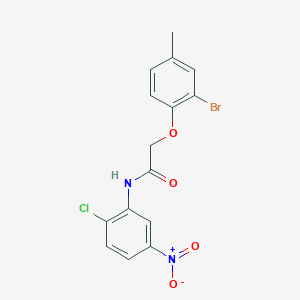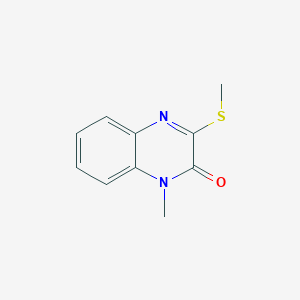![molecular formula C24H30N6O3 B6033627 2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate](/img/structure/B6033627.png)
2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate is a complex organic compound featuring a tetrazole ring, a morpholine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring . The morpholine ring can be introduced via a nucleophilic substitution reaction with a suitable halide precursor . The final step involves the coupling of the tetrazole and morpholine-containing intermediate with N-naphthalen-1-ylcarbamate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets in the body. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity . This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole-containing compounds: These include other tetrazole derivatives with similar biological activities.
Morpholine-containing compounds: Compounds with morpholine rings that exhibit similar pharmacological properties.
Naphthalene-containing compounds: Naphthalene derivatives with comparable chemical and biological characteristics.
Uniqueness
2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate is unique due to its combination of a tetrazole ring, a morpholine ring, and a naphthalene moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c31-23(25-21-10-6-8-19-7-2-3-9-20(19)21)33-18-15-30-22(26-27-28-30)24(11-4-1-5-12-24)29-13-16-32-17-14-29/h2-3,6-10H,1,4-5,11-18H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCXJFPWWYVGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2CCOC(=O)NC3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![ETHYL 7-CYCLOPROPYL-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B6033590.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)

![[3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6033618.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)
